![molecular formula C25H29NO4 B14250255 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14250255.png)
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 2-oxo-3,6-diphenyl-, 1,1-dimethylethyl ester, (3S,5S,6R)- is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts significant stability and rigidity to the molecule, making it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 2-oxo-3,6-diphenyl-, 1,1-dimethylethyl ester, (3S,5S,6R)- typically involves multi-step organic reactions. The starting materials often include commercially available precursors, which undergo a series of transformations such as cyclization, esterification, and spirocyclization. The reaction conditions may vary, but common reagents include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and ensure the quality of the final product.
化学反応の分析
Types of Reactions
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 2-oxo-3,6-diphenyl-, 1,1-dimethylethyl ester, (3S,5S,6R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 2-oxo-3,6-diphenyl-, 1,1-dimethylethyl ester, (3S,5S,6R)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutics targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 2-oxo-3,6-diphenyl-, 1,1-dimethylethyl ester, (3S,5S,6R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity and binding affinity, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.
類似化合物との比較
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Triple Bonds: Compounds with triple bonds, such as nitrogen molecules, which have unique chemical properties.
Uniqueness
1-Oxa-7-azaspiro[45]decane-7-carboxylic acid, 2-oxo-3,6-diphenyl-, 1,1-dimethylethyl ester, (3S,5S,6R)- is unique due to its spirocyclic structure, which imparts significant stability and rigidity
特性
分子式 |
C25H29NO4 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC名 |
tert-butyl (3S,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C25H29NO4/c1-24(2,3)30-23(28)26-16-10-15-25(21(26)19-13-8-5-9-14-19)17-20(22(27)29-25)18-11-6-4-7-12-18/h4-9,11-14,20-21H,10,15-17H2,1-3H3/t20-,21+,25-/m0/s1 |
InChIキー |
RBLBNLXTGLISRU-BKSPAHHJSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]2([C@H]1C3=CC=CC=C3)C[C@H](C(=O)O2)C4=CC=CC=C4 |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1C3=CC=CC=C3)CC(C(=O)O2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester](/img/structure/B14250176.png)
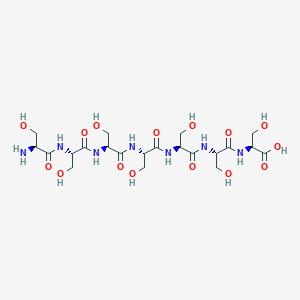
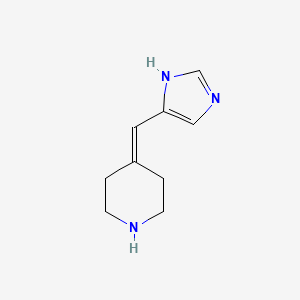
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14250207.png)
![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)
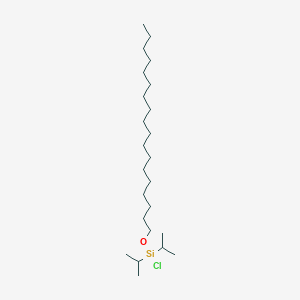
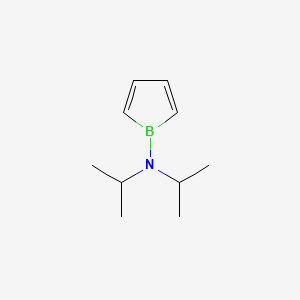
![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)
![2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole](/img/structure/B14250245.png)
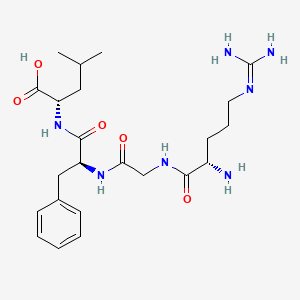



![Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol](/img/structure/B14250268.png)
